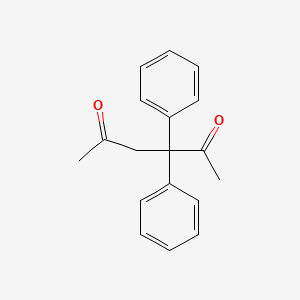
2,5-Hexanedione, 3,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Hexanedione, 3,3-diphenyl- is an organic compound with a unique structure characterized by two phenyl groups attached to the third carbon of a hexanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanedione, 3,3-diphenyl- can be achieved through several methods. One common approach involves the reaction of 3,3-diphenylpropionic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating to around 150°C and can yield the desired compound with high purity .
Industrial Production Methods
Industrial production of 2,5-Hexanedione, 3,3-diphenyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Hexanedione, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,5-Hexanedione, 3,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-Hexanedione, 3,3-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include the inhibition of metabolic processes or the modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Hexanedione: A simpler analog without the phenyl groups, used in similar applications but with different reactivity.
3,4-Dimethyl-2,5-hexanedione: Another analog with methyl groups instead of phenyl groups, showing different chemical properties and reactivity.
Uniqueness
The presence of phenyl groups in 2,5-Hexanedione, 3,3-diphenyl- imparts unique chemical properties, such as increased stability and reactivity towards electrophilic aromatic substitution. This makes it distinct from its simpler analogs and useful in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
583887-48-3 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3,3-diphenylhexane-2,5-dione |
InChI |
InChI=1S/C18H18O2/c1-14(19)13-18(15(2)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
Clé InChI |
UVQCJJQNXYXQCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)

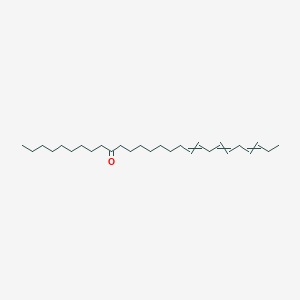
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

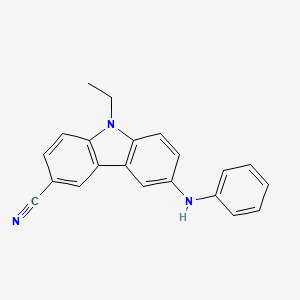
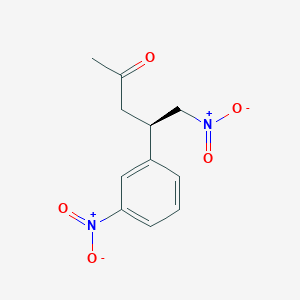
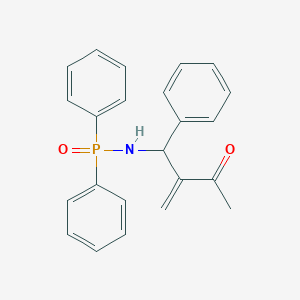
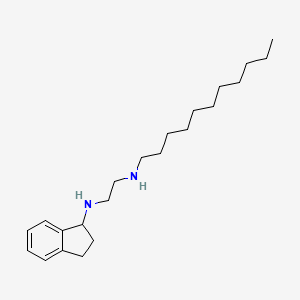

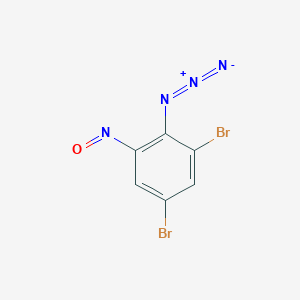
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
